5-methoxy-1-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole
Description
5-Methoxy-1-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole is a structurally complex compound featuring:
- Indole core: A 5-methoxy-substituted indole ring, which is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to tryptophan and serotonin.
- 3-Oxopropyl linker: Connects the indole nitrogen to a piperazine ring.
- Piperazine moiety: Substituted at the 4-position with a 4-methoxyphenyl group, enhancing lipophilicity and modulating receptor interactions.
Properties
IUPAC Name |
3-(5-methoxyindol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-28-20-5-3-19(4-6-20)24-13-15-26(16-14-24)23(27)10-12-25-11-9-18-17-21(29-2)7-8-22(18)25/h3-9,11,17H,10,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFLAJJHLDDYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=CC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methoxy-1-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the selection of appropriate solvents, catalysts, and reaction temperatures to ensure efficient synthesis.
Chemical Reactions Analysis
5-methoxy-1-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 5-methoxy-1-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as linoleate oxygenase (ALOX15), through substrate-selective inhibition . This inhibition can lead to the modulation of various biological processes, including inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural variations among related compounds include modifications to the indole core, linker, piperazine substituents, and heterocyclic systems. Below is a comparative analysis:
Key Observations
Piperazine Substituents :
- Electron-Withdrawing Groups (e.g., Br in ): Increase binding affinity to receptors like 5-HT1A due to enhanced dipole interactions.
- Electron-Donating Groups (e.g., OCH₃ in target compound): Improve solubility but may reduce potency compared to brominated analogs .
Rigid linkers (e.g., methylene in ) restrict binding modes .
Core Heterocycle :
- Indole vs. Imidazole/Oxazine : Indole derivatives exhibit superior CNS activity due to blood-brain barrier penetration, while imidazole/oxazine analogs (e.g., ) show peripheral enzyme inhibition .
Research Findings and Implications
- SAR Insights : The target compound’s dual methoxy groups balance lipophilicity and solubility, but brominated analogs (e.g., ) may offer superior potency for CNS targets.
- Therapeutic Potential: Structural similarities to 5-HT2A antagonists (e.g., trazodone analogs) suggest applications in depression or insomnia .
- Limitations : The 3-oxopropyl linker’s metabolic instability (e.g., esterase cleavage) may require prodrug strategies for oral bioavailability .
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